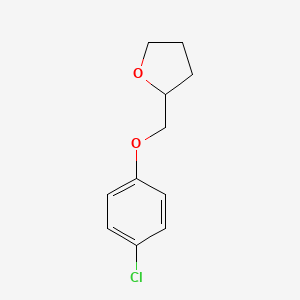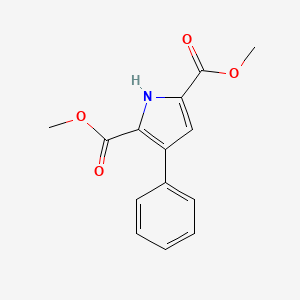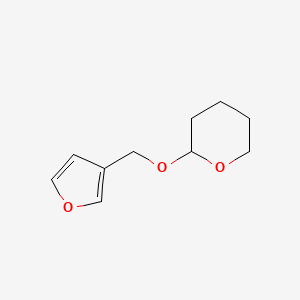![molecular formula C17H15NO5S B12902576 1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]- CAS No. 651331-51-0](/img/structure/B12902576.png)
1H-Indole-3-carboxaldehyde, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of methoxy groups and a sulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonylation: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base like pyridine.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the formyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Formation of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carboxylic acid.
Reduction: Formation of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-methanol.
Substitution: Formation of halogenated derivatives of the indole compound.
科学研究应用
6-Methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can enhance its binding affinity to enzymes or receptors, influencing various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
相似化合物的比较
Similar Compounds
- 6-Methoxy-1-(4-methoxyphenyl)-2-((4-methylphenyl)sulfonyl)-1H-inden-1-ol
- 6-Methoxy-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride
Uniqueness
Compared to similar compounds, 6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups provides a distinct profile that can be exploited in various applications, particularly in medicinal chemistry.
属性
CAS 编号 |
651331-51-0 |
|---|---|
分子式 |
C17H15NO5S |
分子量 |
345.4 g/mol |
IUPAC 名称 |
6-methoxy-1-(4-methoxyphenyl)sulfonylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H15NO5S/c1-22-13-3-6-15(7-4-13)24(20,21)18-10-12(11-19)16-8-5-14(23-2)9-17(16)18/h3-11H,1-2H3 |
InChI 键 |
XRHHHAQRDGBMCK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


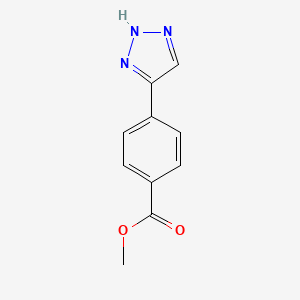
![4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride](/img/structure/B12902499.png)
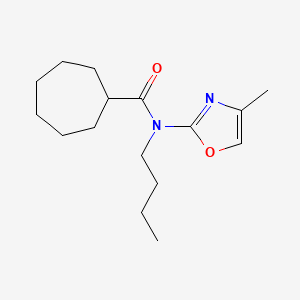
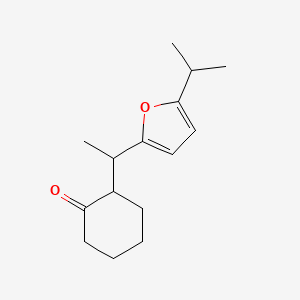



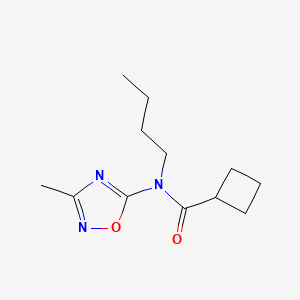
![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)
![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)
